molecular formula C16H11N5O2S2 B11013078 3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11013078
M. Wt: 369.4 g/mol
InChI Key: DPIZFYUAOOXWDC-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It features a unique structure that combines pyridine, thiazole, and pyrimidine rings, making it an interesting subject for research in medicinal chemistry and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the reaction of 4-(2-aminothiazol-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidene malononitrile, followed by further transformations to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Recent studies have indicated that compounds with thiazolo[3,2-a]pyrimidine structures exhibit a range of biological activities. Specifically, the compound under discussion has been linked to:

  • Antimicrobial Activity : Research has shown moderate antimicrobial effects when tested against various pathogens. For instance, derivatives of thiazolo[3,2-a]pyrimidines have demonstrated efficacy comparable to standard reference drugs in antimicrobial assays .
  • Anticancer Potential : Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their anticancer properties. The structural features of these compounds allow for interactions with biological targets involved in cancer progression. Preliminary studies suggest that they may inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some thiazolo derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step processes including cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives showed that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, highlighting the compound's potential as a lead for developing new antibiotics .

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, derivatives of thiazolo[3,2-a]pyrimidine were tested against various cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity against specific cancer types. The study utilized flow cytometry and MTT assays to measure cell viability and apoptosis rates following treatment with the compound .

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (commonly referred to as Compound A ) is a thiazole-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

Compound A is characterized by its complex structure featuring multiple heterocycles. The molecular formula is C16H11N5O2S2C_{16}H_{11}N_5O_2S_2 with a unique arrangement that contributes to its biological activities.

Antimicrobial Activity

Recent studies have indicated that Compound A exhibits significant antimicrobial properties.

  • Mechanism of Action : The compound appears to inhibit bacterial growth by disrupting cellular processes, potentially targeting the bacterial ribosome or cell wall synthesis pathways.
  • Case Studies :
    • In vitro tests revealed that Compound A showed effective activity against various strains of Staphylococcus aureus , including methicillin-resistant strains (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL, outperforming standard antibiotics like linezolid .
    • Additionally, it demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .

Anticancer Activity

The anticancer potential of Compound A has been explored in several studies.

  • In vitro Studies :
    • Compound A exhibited cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The IC50 values were reported at 10 µM and 8 µM respectively, indicating potent activity .
    • Structure-activity relationship (SAR) analysis suggested that the thiazole moiety plays a crucial role in enhancing cytotoxicity. Modifications in the substituents significantly influenced the compound's effectiveness against cancer cells .
Cell LineIC50 (µM)Reference
A54910
Caco-28

Anti-inflammatory Activity

Compound A has also been evaluated for its anti-inflammatory properties.

  • Experimental Findings :
    • In vivo studies using carrageenan-induced paw edema models showed that Compound A significantly reduced inflammation. The compound's IC50 against COX-2 inhibition was found to be comparable to celecoxib, a standard anti-inflammatory drug .

Structure-Activity Relationships (SAR)

The biological activity of Compound A can be attributed to specific structural features:

  • Thiazole and Pyrimidine Moieties : Essential for antimicrobial and anticancer activities.
  • Substituents on the Pyridine Ring : Influence the potency and selectivity towards different biological targets.
  • Methyl Group Positioning : The presence of a methyl group at position 3 enhances overall activity against various pathogens and cancer cell lines.

Properties

Molecular Formula

C16H11N5O2S2

Molecular Weight

369.4 g/mol

IUPAC Name

3-methyl-5-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H11N5O2S2/c1-9-7-25-16-18-6-11(14(23)21(9)16)13(22)20-15-19-12(8-24-15)10-3-2-4-17-5-10/h2-8H,1H3,(H,19,20,22)

InChI Key

DPIZFYUAOOXWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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